molecular formula C8H10N2 B1520236 4-Cyclopropylpyridin-2-amine CAS No. 908269-97-6

4-Cyclopropylpyridin-2-amine

Cat. No.: B1520236
CAS No.: 908269-97-6
M. Wt: 134.18 g/mol
InChI Key: HAIPJIYVWCQVNZ-UHFFFAOYSA-N
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Description

4-Cyclopropylpyridin-2-amine is a cyclic amine with a molecular formula of C8H10N2 . It has a molecular weight of 134.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) . This indicates the presence of a pyridine ring with an amine group at the 2nd position and a cyclopropyl group at the 4th position .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Molecular Structure and Conformation

  • Study of Molecular Structure : The molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine have been extensively studied. These studies include gas-phase electron diffraction and ab initio quantum chemical calculations. The presence of a nitrogen atom in these molecules significantly influences their energy levels and stability. Specifically, interactions between the orbitals of the cyclopropyl group and nitrogen lone-pair electrons have a profound effect on molecular stability (Trætteberg, Rauch, & Meijere, 2005).

Chemical Synthesis and Reactions

  • Copper-Promoted N-Cyclopropylation : Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid has been demonstrated as an efficient method to derive N-cyclopropyl derivatives. This process yields good to excellent results under specific conditions (Bénard, Neuville, & Zhu, 2010).
  • Use in Synthesis of Aminopyridinato Complexes : Aminopyridinato complexes, which are important in the fields of organic chemistry and catalysis, have been synthesized using derivatives of 4-cyclopropylpyridine. These complexes have potential applications in catalytic processes such as Suzuki cross-coupling and hydrosilane polymerization (Deeken et al., 2006).

Applications in Material Science

  • Electronic Spectroscopy of Pt(II) Complexes : Studies involving cyclometalated Pt(II) complexes with derivatives like 4-cyclopropylpyridine have been conducted. These complexes exhibit significant interactions and transitions in electronic spectroscopy, which are crucial in understanding intramolecular interactions and designing new materials (Yip, Suwarno, & Vittal, 2000).

Crystal Engineering and Photoreactivity

  • Crystal Engineering Studies : The salts of various acids, including those involving amines like 4-cyclopropylpyridine, have been studied for their crystal packing and photoreactivity. This research is significant in understanding solid-state [2 + 2] cycloaddition reactions and designing materials with specific crystallographic properties (Kole, Tan, & Vittal, 2011).

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyridin-2-amine is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a larger molecule or a specific biological or chemical process .

Safety and Hazards

The safety information for 4-Cyclopropylpyridin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

4-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPJIYVWCQVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671711
Record name 4-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-97-6
Record name 4-Cyclopropyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908269-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Reflux 4-cyclopropyl-pyridine (600 mg, 5 mmol), N,N-dimethylaniline (1.4 mL, 11 mmol) and NaNH2 (50% in toluene, 468 mg, 6 mmol) at 150-160° C. under nitrogen in toluene for overnight. Cool the mixture and dilute with water and ethyl acetate. Extract the organic layer by minimal amount of water. Dry the organic layer (combination of anhydrous MgSO4, Na2SO4 and K2CO3), concentrate and purify by silica gel column chromatography to obtain the title compound in 12% yield. LCMS (ES), m/z 135 (M+1).
Quantity
600 mg
Type
reactant
Reaction Step One
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1.4 mL
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reactant
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[Compound]
Name
NaNH2
Quantity
468 mg
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Yield
12%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloropyridin-2-amine (2.6 g, 15 mmol), cyclopropylboronic acid (2.6 g, 30 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.2 g, 1.5 mmol), and potassium carbonate (4.0 g, 30 mmol) in 1,4-dioxane (40 mL) and water (5 mL) was stirred at 80° C. for 15 hours. After allowing to cool to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate=5:1) to give 4-cyclopropylpyridin-2-amine. MS ESI calcd. for C8H11N2 [M+H]+135, found 135. 1H NMR (400 MHz, CDCl3) δ 7.91 (d, J=6.0 Hz, 1H), 6.31-6.29 (m, 1H), 6.23-6.22 (m, 1H), 4.99 (s, 2H), 1.79-1.72 (m, 1H), 1.06-1.01 (m, 2H), 0.78-0.74 (m, 2H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
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Quantity
4 g
Type
reactant
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Quantity
40 mL
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solvent
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Name
Quantity
5 mL
Type
solvent
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Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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